For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to [D-Phe12,Leu14]-Bombesin: Structure, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of the bombesin receptor antagonist, [D-Phe12,Leu14]-Bombesin. It covers its molecular structure, a detailed methodology for its synthesis via solid-phase peptide synthesis, its mechanism of action through the bombesin signaling pathway, and experimental protocols for its characterization.
Molecular Structure and Properties
[D-Phe12,Leu14]-Bombesin is a synthetic analog of the naturally occurring tetradecapeptide bombesin. The key modifications involve the substitution of Glycine at position 12 with a D-Phenylalanine residue and Methionine at position 14 with a Leucine residue. These alterations confer antagonist properties to the peptide.
Amino Acid Sequence: {Glp}-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Leu-NH2
Molecular Formula: C₇₅H₁₁₄N₂₂O₁₈
Molecular Weight: 1610.9 g/mol [1]
Synthesis of [D-Phe12,Leu14]-Bombesin
The synthesis of [D-Phe12,Leu14]-Bombesin is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Phe and Fmoc-Leu)
-
Pyroglutamic acid (Glp)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water
-
Ether for precipitation
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling (Leucine):
-
Deprotect the resin by treating it with 20% piperidine in DMF to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Leu-OH with HATU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react to couple the first amino acid.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation (Stepwise Amino Acid Coupling):
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Leu, D-Phe, Gly, Val, Ala, Trp, Gln, Asn, Gly, Leu, Arg, Gln.
-
-
N-terminal Pyroglutamic Acid Addition:
-
After the final Fmoc deprotection of the N-terminal Glutamine, couple Pyroglutamic acid (Glp) to the N-terminus.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical HPLC.
-
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for [D-Phe12,Leu14]-Bombesin.
Biological Activity and Mechanism of Action
[D-Phe12,Leu14]-Bombesin acts as a competitive antagonist at bombesin receptors, primarily the gastrin-releasing peptide receptor (GRPR/BB2). It competitively inhibits the binding of bombesin and other agonists, thereby blocking their downstream signaling effects.
Quantitative Data
| Parameter | Value | Cell/Tissue Type | Reference |
| IC₅₀ (Bombesin Binding) | 2 µM | Rat Brain | [1][2] |
| IC₅₀ (Amylase Release) | 4 µM | Guinea Pig Acini | [1][3] |
Bombesin Signaling Pathway
Bombesin receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates G proteins of the Gq/11 family. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, enzyme secretion, and cell proliferation. [D-Phe12,Leu14]-Bombesin blocks the initiation of this cascade by preventing agonist binding.
Caption: Bombesin Receptor Signaling Pathway and Antagonism by [D-Phe12,Leu14]-Bombesin.
Experimental Protocols for Biological Characterization
Receptor Binding Assay
This assay determines the ability of [D-Phe12,Leu14]-Bombesin to compete with a radiolabeled agonist for binding to bombesin receptors.
Materials:
-
Cell membranes or tissue homogenates expressing bombesin receptors (e.g., rat brain).
-
Radiolabeled bombesin analog (e.g., ¹²⁵I-[Tyr4]-Bombesin).
-
[D-Phe12,Leu14]-Bombesin at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of [D-Phe12,Leu14]-Bombesin in the binding buffer.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist. Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
Amylase Release Assay
This functional assay measures the ability of [D-Phe12,Leu14]-Bombesin to inhibit bombesin-stimulated amylase secretion from pancreatic acini.
Materials:
-
Isolated pancreatic acini (e.g., from guinea pig).
-
Bombesin (agonist).
-
[D-Phe12,Leu14]-Bombesin at various concentrations.
-
Incubation buffer.
-
Amylase substrate.
-
Spectrophotometer.
Procedure:
-
Pre-incubation: Pre-incubate the pancreatic acini with varying concentrations of [D-Phe12,Leu14]-Bombesin.
-
Stimulation: Add a fixed concentration of bombesin to stimulate amylase release.
-
Incubation: Incubate the mixture for a defined period.
-
Separation: Centrifuge the samples to separate the acini from the supernatant containing the released amylase.
-
Amylase Measurement: Measure the amylase activity in the supernatant using a colorimetric assay with an appropriate substrate.
-
Data Analysis: Plot the percentage of bombesin-stimulated amylase release against the concentration of the antagonist. Calculate the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the maximal bombesin-stimulated amylase release.
Experimental Workflow Diagram
Caption: Workflow for the Biological Characterization of [D-Phe12,Leu14]-Bombesin.
